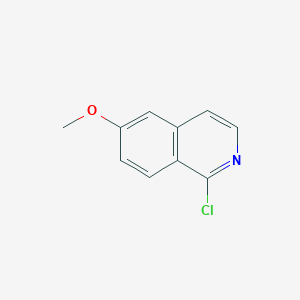
1-Chloro-6-methoxyisoquinoline
Cat. No. B144245
Key on ui cas rn:
132997-77-4
M. Wt: 193.63 g/mol
InChI Key: UTZJYSXOFHCSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07173004B2
Procedure details


To a solution of N-BOC-3-(R)-hydroxy-L-proline (892 mg, 3.89 mmol) in DMSO (40 mL) at the ambient temperature was added potassium tert-butoxide (1.34 g, 12.0 mmol) in one portion. The formed suspension was stirred at this temperature for 30 min before being cooled to 10° C. 1-chloro-6-methoxy-isoquinoline (example 11, Step 2) (785 mg, 4.05 mmol) was added as solid in one portion and the final mixture was stirred at the ambient temperature for 12 h. Quenched with iced 5% citric acid (aq), extracted with EtOAC (100 mL). The aqueous phase was extracted with EtOAC again. The combined organic layers were washed with 5% citric acid (aq) and brine respectively, dried over MgSO4, filtered. The filtrate was evaporated in vacuo to dryness to yield 1.49 g (99%) of the desired product as an off-white foam. This material was used in the next step reaction as crude without further purification.




[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C(N1CC[C@@H](O)[C@H]1C(O)=O)(OC(C)(C)C)=O.CC(C)([O-])C.[K+].Cl[C:24]1[C:33]2[C:28](=[CH:29][C:30](OC)=[CH:31][CH:32]=2)[CH:27]=[CH:26][N:25]=1>CS(C)=O>[CH:24]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[CH:26][N:25]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
892 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1[C@H](C(=O)O)[C@@H](CC1)O
|
|
Name
|
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
785 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Step Three
[Compound]
|
Name
|
final mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The formed suspension was stirred at this temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quenched with iced 5% citric acid (aq)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAC (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAC again
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5% citric acid (aq) and brine respectively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo to dryness
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.49 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 284.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
